molecular formula C10H9NO3S B3000274 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid CAS No. 851288-83-0

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid

Cat. No. B3000274
CAS RN: 851288-83-0
M. Wt: 223.25
InChI Key: QIKZKJFWFMPDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid (CHPPA) is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 70-71°C and a molecular weight of 228.24 g/mol. CHPPA is a derivative of benzoic acid and is used in various fields such as biochemistry, organic synthesis, and drug development. In biochemistry, CHPPA has been used to study the structure and function of proteins, enzymes, and other macromolecules. In organic synthesis, it is used as a reagent in the synthesis of a variety of compounds. In drug development, it has been used to synthesize a number of drugs, including anti-cancer drugs.

Scientific Research Applications

  • Antibacterial Activity : Some derivatives of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid, such as 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole, have demonstrated significant antibacterial activity. These compounds showed effectiveness against bacteria like E. coli, indicating potential in antimicrobial research (Banday, Mattoo, & Rauf, 2010).

  • Structural and Spectroscopic Analysis : Structural investigation of derivatives, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been carried out using X-ray crystallography and spectroscopic methods. These studies offer insights into the molecular structure and interactions, which are essential for understanding the compound's properties and potential applications (Venkatesan et al., 2016).

  • Antiproliferative and Antioxidant Activities : Certain copper(II) coordination compounds with 2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl) hydrazinecarbothioamide as a ligand have shown promising antiproliferative properties against cancer cell lines like HeLa and RD. These compounds also exhibited high antioxidant activities, indicating their potential use in cancer therapy and oxidative stress management (Garbuz et al., 2021).

  • Photoalignment in Liquid Crystals : Derivatives of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid have been used to promote the photoalignment of nematic liquid crystals. This application is significant in the development of liquid crystal displays (LCDs), highlighting the compound's role in materials science (Hegde et al., 2013).

  • Radical Scavenging Activity : Research on hydroxycinnamic acid derivatives, including those related to 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid, has revealed insights into their nitrogen dioxide radical-scavenging activity. This understanding is crucial for the development of novel antioxidants (Kong et al., 2004).

properties

IUPAC Name

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-9(15)7(10(13)14)5-6-3-1-2-4-8(6)12/h1-5,12H,(H2,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKZKJFWFMPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=S)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 4961725

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